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Compound of Interest

Compound Name: 2-(4-Bromophenyl)acetamide

CAS No.: 74860-13-2

Cat. No.: B1582204 Get Quote

Executive Summary & Chemical Profile[1][2][3][4]
2-(4-Bromophenyl)acetamide (CAS: 74860-13-2) is a bifunctional building block offering a

strategic entry point into complex biaryl and heterocyclic scaffolds.[1] Unlike its benzoic acid

analog (4-bromobenzamide), the methylene spacer in this molecule insulates the amide from

the aromatic ring's resonance system. This structural feature imparts unique reactivity profiles:

the amide protons are less acidic (

), and the aryl bromide remains electronically activated for oxidative addition without significant
interference from the amide carbonyl.

This guide details three validated workflows for utilizing this scaffold:

Chemoselective C-C Bond Formation: Suzuki-Miyaura coupling preserving the amide.[1]

Functional Group Transformation: Dehydration to benzyl cyanides.

Rearrangement Protocols: Accessing benzyl amines via Hofmann degradation.[1]
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Property Specification

IUPAC Name 2-(4-Bromophenyl)acetamide

Molecular Formula

MW 214.06 g/mol

Appearance Off-white to light yellow powder

Solubility
Soluble in DMSO, DMF, MeOH; Sparingly

soluble in water

Key Hazards
Skin/Eye Irritant (H315, H319); STOT SE 3

(H335)

Strategic Reaction Map
The utility of 2-(4-Bromophenyl)acetamide lies in its ability to serve as a divergent node.[1]

The following pathway map illustrates the primary synthetic routes available from this single

precursor.
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Figure 1: Divergent synthetic pathways from 2-(4-Bromophenyl)acetamide.[2]
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Protocol A: Chemoselective Suzuki-Miyaura
Coupling[1]
Rationale
The primary challenge in coupling amides is the potential for catalyst poisoning via coordination

of the amide nitrogen to the Palladium center. However, the methylene spacer in 2-(4-
Bromophenyl)acetamide reduces this risk compared to benzamides.[1] We utilize a

phosphine-rich environment (

) to maintain catalyst activity and a mild base (

) to prevent deprotonation of the amide, which could lead to side reactions.[1]

Validated Protocol
Reaction Scale: 1.0 mmol Substrate: 2-(4-Bromophenyl)acetamide + Phenylboronic acid[1]

Setup: To a dry 25 mL Schlenk tube equipped with a magnetic stir bar, add:

2-(4-Bromophenyl)acetamide (214 mg, 1.0 mmol)[1]

Phenylboronic acid (146 mg, 1.2 mmol)

(424 mg, 2.0 mmol)

(58 mg, 0.05 mmol, 5 mol%)

Solvent Addition: Evacuate and backfill with Argon (3x).[1] Add 1,4-Dioxane/Water (4:1 v/v, 5

mL) via syringe.

Note: The water co-solvent is critical for dissolving the inorganic base and facilitating the

transmetalation step.

Reaction: Heat the sealed vessel to 90°C for 12 hours.

Monitoring: Check TLC (EtOAc/Hexane 1:1).[1] The starting bromide (

) should disappear, replaced by the more polar biaryl product (
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).

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL)

followed by brine (10 mL). Dry over

.[1]

Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Optimization Data (Solvent Screening)
Solvent
System

Base Temp (°C) Yield (%) Notes

DMF 100 65%

Difficult workup;

some hydrolysis

observed.[1]

Toluene/H2O 90 45%

Poor solubility of

the acetamide

starting material.

1,4-Dioxane/H2O 90 92%

Optimal balance

of solubility and

reactivity.

Protocol B: Dehydration to Aryl Acetonitriles
Rationale
Converting the primary amide to a nitrile creates a benzyl cyanide derivative, a potent

precursor for Pinner reactions or alpha-alkylations. While

is the standard, it requires careful thermal control to prevent charring.

Validated Protocol
Reaction Scale: 5.0 mmol

Setup: In a 50 mL round-bottom flask, suspend 2-(4-Bromophenyl)acetamide (1.07 g, 5.0

mmol) in dry Acetonitrile (15 mL).
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Reagent Addition: Cool to 0°C. Add

(0.56 mL, 6.0 mmol) dropwise.

Catalysis: Add Imidazole (0.1 eq) or simply reflux if no catalyst is available.[1]

Green Alternative: For a milder approach, use Trifluoroacetic Anhydride (TFAA) and

Pyridine at 0°C to RT.

Reaction: Heat to reflux (80°C) for 3 hours. The suspension will clear as the nitrile forms.

Quench: Pour the mixture carefully into ice-water (50 mL) containing

to neutralize excess acid.

Isolation: Extract with DCM (3 x 20 mL). The nitrile product is usually pure enough for

subsequent steps after drying and concentration.

Protocol C: Hofmann Rearrangement to Benzyl
Amines
Rationale
Classical Hofmann conditions (

) can be harsh on aryl rings (potential bromination).[1] We recommend using N-
Bromoacetamide (NBA) with Lithium Hydroxide, a modern variant that offers higher
chemoselectivity and milder conditions.[1]

Validated Protocol
Reaction Scale: 1.0 mmol

Setup: Dissolve 2-(4-Bromophenyl)acetamide (214 mg, 1.0 mmol) in MeOH (5 mL).

Reagent Addition: Add LiOH·H2O (84 mg, 2.0 mmol) followed by N-Bromoacetamide (138

mg, 1.0 mmol).[1]

Reaction: Stir at room temperature for 30 minutes, then heat to reflux for 1 hour.
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Mechanism:[1][3][4][5] The intermediate isocyanate is trapped by methanol to form the

methyl carbamate (protected amine). To get the free amine, use water/dioxane instead of

MeOH.

Workup: Evaporate MeOH, redissolve in EtOAc, wash with water.

Mechanistic Visualization (Suzuki Coupling)
Understanding the catalytic cycle is vital for troubleshooting. The amide group does not

participate but must be tolerated.
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Figure 2: Catalytic cycle for the Suzuki coupling of 2-(4-Bromophenyl)acetamide. Note that

the oxidative addition occurs at the C-Br bond.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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